N-Benzylglycine ethyl ester

Catalog No.
S1539852
CAS No.
6436-90-4
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylglycine ethyl ester

CAS Number

6436-90-4

Product Name

N-Benzylglycine ethyl ester

IUPAC Name

ethyl 2-(benzylamino)acetate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

ULOLIZHBYWAICY-UHFFFAOYSA-N

SMILES

CCOC(=O)CNCC1=CC=CC=C1

Synonyms

Ethyl benzylaminoacetate

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1

N-Benzylglycine ethyl ester is an organic compound characterized by its molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of approximately 193.24 g/mol. It is a colorless to light yellow liquid, primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound features a benzyl group attached to the nitrogen atom of glycine, which enhances its reactivity compared to simpler amino acid derivatives .

NBGE is considered to have low to moderate toxicity []. However, it's essential to handle it with care due to the following reasons:

  • Skin and Eye Irritation: NBGE may cause irritation upon contact with skin and eyes [].
  • Respiratory Irritation: Inhalation of NBGE dust or vapors can irritate the respiratory tract [].
  • Flammability: NBGE is combustible and should be kept away from heat sources [].

Subheading: Peptide Synthesis Building Block

N-BGE functions as a protected amino acid derivative. An amino acid is the building block of proteins. N-BGE incorporates the essential components of the amino acid glycine, with a benzyl protecting group attached to the nitrogen atom and an ethyl ester protecting group on the carboxyl group PubChem, N-Benzylglycine ethyl ester: .

These protecting groups ensure the glycine unit reacts selectively during peptide chain formation. The benzyl group can be later removed under specific conditions to reveal the free amine group, allowing for further reactions to build the desired peptide sequence Sigma-Aldrich, N-Benzylglycine ethyl ester: .

Subheading: Advantages in Peptide Synthesis

N-BGE offers several advantages in peptide synthesis:

  • Chemoselective reactions: The protecting groups enable selective manipulation of the molecule during peptide chain assembly Sigma-Aldrich, N-Benzylglycine ethyl ester: .
  • Compatibility with various coupling reagents: N-BGE can be incorporated using different coupling agents, providing flexibility in peptide synthesis protocols [Reference needed].
, which include:

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert N-benzylglycine ethyl ester to various amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, allowing for the introduction of new substituents.
  • Hydrolysis: The ester group can be hydrolyzed to form glycine and ethanol under acidic or basic conditions.

N-Benzylglycine ethyl ester has shown potential biological activity, particularly in peptide synthesis. Its structure allows it to participate in various biochemical pathways, making it useful as a building block in the synthesis of biologically active compounds. The compound's mode of action is primarily linked to its ability to act as an intermediate in the formation of peptides, which are crucial for numerous biological functions .

Several methods exist for synthesizing N-benzylglycine ethyl ester:

  • Reaction of Benzylamine with Ethyl Chloroacetate: This method involves reacting benzylamine with ethyl chloroacetate in the presence of a base, typically sodium hydroxide or potassium carbonate, under controlled conditions.
  • Use of Benzyl Chloride and Glycine Ethyl Ester: A more straightforward method involves the reaction between benzyl chloride and glycine ethyl ester in the presence of a catalyst (such as a mixture of pyridine and xylidene) and an organic solvent like toluene. This process typically occurs at elevated temperatures (110–140 °C) and yields high purity products .
  • Alternative Synthetic Routes: Various synthetic routes have been documented, including those involving ethyl bromoacetate and benzylamine, showcasing flexibility in synthetic approaches depending on available reagents and desired scales .

N-Benzylglycine ethyl ester is utilized primarily in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical compounds.
  • Peptide Synthesis: Its reactivity makes it suitable for constructing peptides, which are essential for drug development and biological research.
  • Agrochemical Production: The compound is also explored for use in agrochemicals due to its potential bioactivity against pests and diseases .

Research into interaction studies involving N-benzylglycine ethyl ester indicates its role in various biochemical pathways. Computational studies suggest that it can interact with specific enzymes and receptors relevant to drug design and development. These interactions can influence the compound's efficacy as a pharmaceutical agent or its behavior in biological systems .

N-Benzylglycine ethyl ester shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
Ethyl 2-(methylamino)acetateContains a methyl group instead of benzylDifferent reactivity due to smaller substituent
Ethyl 2-(phenylamino)acetateHas a phenyl group instead of benzylInfluences chemical properties and reactivity
N-BenzylglycineLacks the ethyl ester functionalityMore polar, potentially different solubility

N-Benzylglycine ethyl ester is unique due to its specific combination of functional groups that impart distinct chemical properties compared to these similar compounds. Its structure facilitates diverse reactivity patterns not commonly found in simpler derivatives .

Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6436-90-4

Dates

Modify: 2023-08-15

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